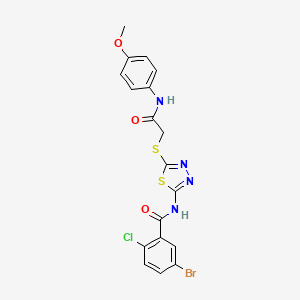![molecular formula C19H19NO2S B2383779 N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-3-phenylpropanamide CAS No. 2097933-49-6](/img/structure/B2383779.png)
N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-3-phenylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-3-phenylpropanamide” is a compound that contains furan and thiophene moieties . Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . Thiophene is a similar heterocycle, but with a sulfur atom replacing the oxygen atom . These compounds are known to exhibit a variety of properties and applications .
Synthesis Analysis
The synthesis of thiophene derivatives often involves heterocyclization of various substrates . Typical and significant synthetic methods to thiophene derivatives include the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . The Gewald reaction, for instance, is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis
The molecular structure of “N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-3-phenylpropanamide” is characterized by the presence of furan and thiophene rings. Furan is a five-membered ring with four carbon atoms and one oxygen atom . Thiophene, on the other hand, is a five-membered ring made up of one sulfur atom and four carbon atoms .Chemical Reactions Analysis
The chemical reactions involving thiophene derivatives often involve the formation of biologically active compounds . For instance, the Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, results in the formation of aminothiophene derivatives .Wissenschaftliche Forschungsanwendungen
Dye-Sensitized Solar Cells
N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-3-phenylpropanamide derivatives, specifically those containing furan and thiophene moieties, have been explored for their application in dye-sensitized solar cells (DSSCs). These derivatives, due to their conjugated linkers, significantly influence the photovoltaic performance. For instance, phenothiazine derivatives with furan as a conjugated linker have demonstrated an improvement in solar energy-to-electricity conversion efficiency, highlighting the potential of such compounds in enhancing DSSC efficiency (Kim et al., 2011).
Antimicrobial Activity
Compounds with N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-3-phenylpropanamide scaffold have shown promising antimicrobial activity against drug-resistant bacteria. For example, specific derivatives have been evaluated against clinically isolated drug-resistant strains such as A. baumannii, K. pneumoniae, E. cloacae, and S. aureus, demonstrating significant antibacterial potency. These findings suggest potential applications in combating antibiotic resistance (Siddiqa et al., 2022).
Chemical Synthesis and Reactivity
The unique structure of N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-3-phenylpropanamide allows for diverse reactivity and synthesis pathways. It has been utilized in the synthesis of complex molecules, including those involving tandem aza-Piancatelli rearrangement/Michael reactions to produce benzothiazine and oxazine derivatives. Such synthetic routes offer valuable methodologies for constructing heterocyclic compounds with potential biological activities (Reddy et al., 2012).
Influenza Virus Inhibition
Research has identified furan-carboxamide derivatives, related to N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-3-phenylpropanamide, as potent inhibitors of the influenza A H5N1 virus. These compounds, particularly those with specific substitutions on the heterocyclic moiety, exhibited notable antiviral activity, suggesting their potential in the development of new antiviral agents (Yongshi et al., 2017).
Zukünftige Richtungen
The future directions for “N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-3-phenylpropanamide” and similar compounds could involve further exploration of their synthesis and potential applications. Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Wirkmechanismus
Target of Action
It’s known that thiophene-based analogs, which this compound is a part of, have been studied extensively for their potential as biologically active compounds . They have shown a variety of biological effects, suggesting they interact with multiple targets .
Mode of Action
Thiophene derivatives have been found to exhibit a range of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . This suggests that the compound may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Given the broad range of biological activities exhibited by thiophene derivatives , it can be inferred that this compound likely interacts with multiple biochemical pathways.
Result of Action
Given the range of biological activities exhibited by thiophene derivatives , it can be inferred that this compound likely has multiple effects at the molecular and cellular level.
Eigenschaften
IUPAC Name |
N-[2-(furan-2-yl)-2-thiophen-2-ylethyl]-3-phenylpropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO2S/c21-19(11-10-15-6-2-1-3-7-15)20-14-16(17-8-4-12-22-17)18-9-5-13-23-18/h1-9,12-13,16H,10-11,14H2,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLYNNRUJBWYSQI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NCC(C2=CC=CO2)C3=CC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-3-phenylpropanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


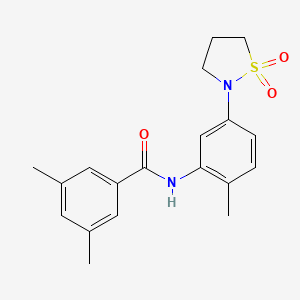
![[4-(Thiolan-3-yl)-1,4-diazepan-1-yl]-[6-(trifluoromethyl)pyridin-3-yl]methanone](/img/structure/B2383698.png)
![2-[4-(3-Aminooxan-2-yl)piperidin-1-yl]-N-[(4-fluorophenyl)methyl]-2-oxoacetamide;hydrochloride](/img/structure/B2383700.png)
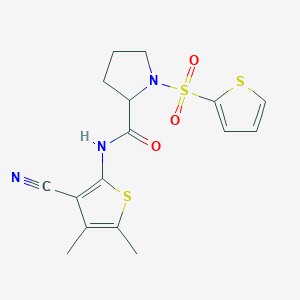

![6-(4-(Trifluoromethyl)pyrimidin-2-yl)-6-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B2383708.png)
![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-phenoxyacetamide](/img/structure/B2383709.png)
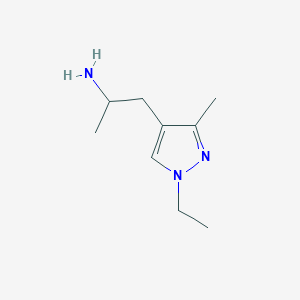
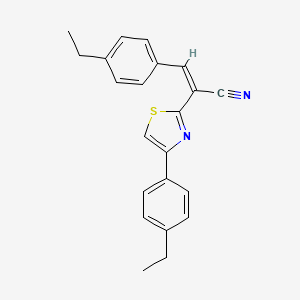
![Ethyl 3-(4-fluorophenyl)-4-oxo-5-(4-(trifluoromethyl)benzamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2383713.png)
![N-(2-phenylpropyl)-3-[3-(trifluoromethyl)phenyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2383714.png)
![2-(4-chlorophenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2383716.png)
